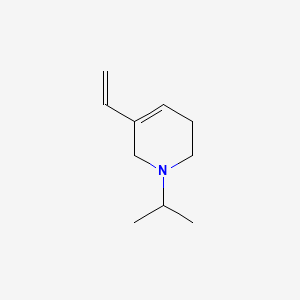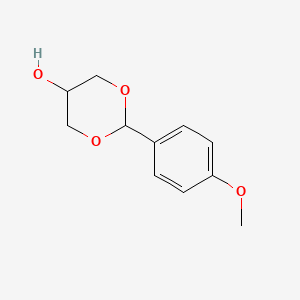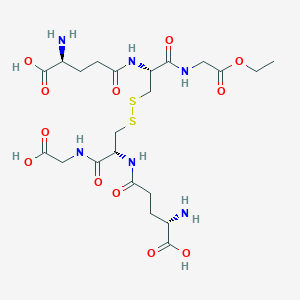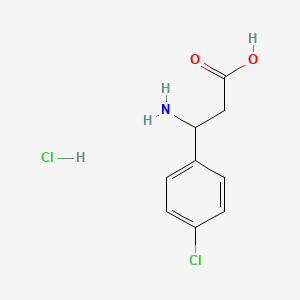![molecular formula C17H21NO4 B13825432 methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate](/img/structure/B13825432.png)
methyl (3S,4R)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-4-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Cocaine-d3 solution is a stable-labeled internal standard used primarily in isotope dilution methods or cocaine testing in various biological matrices such as urine, blood, saliva, or hair. It is a deuterated form of cocaine, where three hydrogen atoms are replaced by deuterium. This compound is widely used in clinical toxicology, urine drug testing, and forensic analysis due to its stability and reliability .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Cocaine-d3 involves the incorporation of deuterium into the cocaine molecule. This is typically achieved through the use of deuterated reagents in the synthesis process. One common method involves the esterification of ecgonine methyl ester with deuterated benzoyl chloride to produce Cocaine-d3. The reaction conditions often include the use of anhydrous solvents and controlled temperatures to ensure the incorporation of deuterium at specific positions on the molecule .
Industrial Production Methods
Industrial production of Cocaine-d3 solution involves large-scale synthesis using deuterated reagents and advanced purification techniques. The process includes the synthesis of deuterated precursors, followed by their conversion into Cocaine-d3 through esterification and other chemical reactions. The final product is then dissolved in a suitable solvent, such as acetonitrile, to produce a standardized solution for use in analytical applications .
化学反应分析
Types of Reactions
Cocaine-d3 undergoes various chemical reactions, including:
Oxidation: Cocaine-d3 can be oxidized to produce benzoylecgonine-d3 and other metabolites.
Hydrolysis: The ester bonds in Cocaine-d3 can be hydrolyzed to produce ecgonine methyl ester-d3 and benzoic acid-d3.
Reduction: Reduction reactions can convert Cocaine-d3 into its corresponding alcohol derivatives.
Common Reagents and Conditions
Common reagents used in the reactions of Cocaine-d3 include oxidizing agents like potassium permanganate, hydrolyzing agents such as hydrochloric acid, and reducing agents like lithium aluminum hydride. The reaction conditions vary depending on the desired product but typically involve controlled temperatures and pH levels .
Major Products Formed
The major products formed from the reactions of Cocaine-d3 include benzoylecgonine-d3, ecgonine methyl ester-d3, and benzoic acid-d3. These products are often analyzed in forensic and clinical toxicology to determine the presence and concentration of cocaine and its metabolites .
科学研究应用
Cocaine-d3 solution is extensively used in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:
Clinical Toxicology: Used as an internal standard in the analysis of cocaine and its metabolites in biological samples.
Forensic Analysis: Employed in the detection and quantification of cocaine in forensic investigations.
Pharmacokinetics: Used in studies to understand the metabolism and distribution of cocaine in the body.
Analytical Chemistry: Utilized in the development and validation of analytical methods for cocaine detection .
作用机制
Cocaine-d3 exerts its effects by inhibiting the reuptake of monoamine neurotransmitters, including dopamine, norepinephrine, and serotonin. This leads to an increase in the concentration of these neurotransmitters in the synaptic cleft, resulting in enhanced stimulation of the central nervous system. The molecular targets of Cocaine-d3 include sodium channels, which it binds to and inactivates, thereby blocking nerve conduction and producing local anesthesia .
相似化合物的比较
Cocaine-d3 is compared with other similar compounds such as benzoylecgonine-d3, cocaethylene-d3, and ecgonine methyl ester-d3. These compounds are also used as internal standards in analytical applications but differ in their chemical structure and specific applications. For instance:
Benzoylecgonine-d3: Primarily used in the analysis of benzoylecgonine, a major metabolite of cocaine.
Cocaethylene-d3: Used in the analysis of cocaethylene, a metabolite formed when cocaine is co-administered with alcohol.
Ecgonine methyl ester-d3: Used in the analysis of ecgonine methyl ester, another metabolite of cocaine .
Cocaine-d3 is unique in its specific use as an internal standard for cocaine analysis, providing accurate and reliable results in various analytical applications.
属性
分子式 |
C17H21NO4 |
|---|---|
分子量 |
303.35 g/mol |
IUPAC 名称 |
methyl (2R,3S)-3-benzoyloxy-8-methyl-8-azabicyclo[3.2.1]octane-2-carboxylate |
InChI |
InChI=1S/C17H21NO4/c1-18-12-8-9-13(18)15(17(20)21-2)14(10-12)22-16(19)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12?,13?,14-,15+/m0/s1 |
InChI 键 |
ZPUCINDJVBIVPJ-PFSRBDOWSA-N |
手性 SMILES |
CN1C2CCC1[C@H]([C@H](C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
规范 SMILES |
CN1C2CCC1C(C(C2)OC(=O)C3=CC=CC=C3)C(=O)OC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


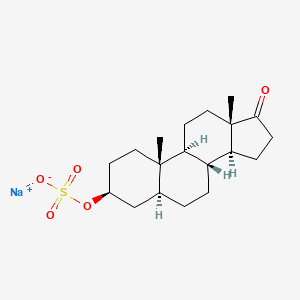
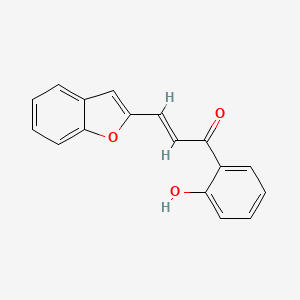
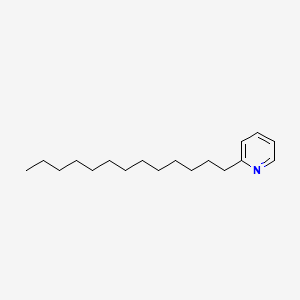
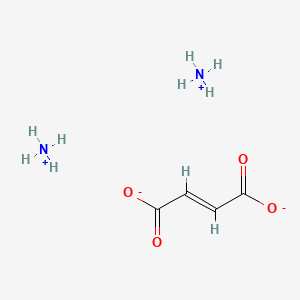
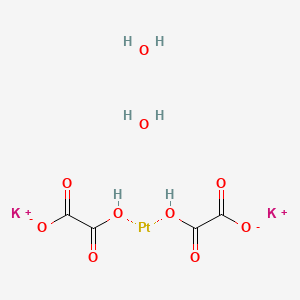

![(4S)-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-6-amino-1-[(2S)-2-[[(1S)-1-carboxy-2-methylpropyl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid](/img/structure/B13825389.png)
![(2E)-2-[(1R,4S)-1,3,3-trimethyl-2-bicyclo[2.2.1]heptanylidene]acetonitrile](/img/structure/B13825390.png)
![N-[5-(benzylsulfinyl)-1,3,4-thiadiazol-2-yl]furan-2-carboxamide](/img/structure/B13825397.png)
![5-ethenyl-3-methoxy-6-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-4,4a,5,6-tetrahydro-3H-pyrano[3,4-c]pyran-1-one](/img/structure/B13825402.png)
